(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL
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Overview
Description
®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methylamino group, and a hydroxyl group attached to an ethan-1-ol backbone. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL.
Industrial Production Methods
In industrial settings, the production of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the ®-configuration is obtained with high enantiomeric purity.
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atoms can introduce new functional groups to the phenyl ring.
Scientific Research Applications
®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological responses. The presence of the chiral center and the specific arrangement of functional groups play a crucial role in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activity.
2-(2,5-Dichlorophenyl)-2-(ethylamino)ethan-1-OL: A similar compound with an ethylamino group instead of a methylamino group.
2-(2,5-Dichlorophenyl)-2-(methylamino)propan-1-OL: A compound with a propan-1-ol backbone instead of an ethan-1-ol backbone.
Uniqueness
®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both chlorine atoms and a methylamino group. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(2R)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI Key |
KHEUTRNRVDMTRI-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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